![molecular formula C19H16Cl2N4O2S B11279045 N-(2-chlorobenzyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B11279045.png)
N-(2-chlorobenzyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide
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Overview
Description
2-(2-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities. The compound’s structure includes a thiazole ring, chlorophenyl groups, and carbamoyl and acetamide functionalities, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE typically involves the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates or isothiocyanates in acetone, with a catalytic amount of sodium hydroxide at room temperature . This method ensures the formation of the desired thiazole ring and the incorporation of the chlorophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl groups and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and chlorophenyl groups can bind to active sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Tiazofurin: An antineoplastic drug featuring a thiazole ring.
Uniqueness
2-(2-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE is unique due to its combination of a thiazole ring with chlorophenyl and carbamoyl functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H16Cl2N4O2S |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[(2-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C19H16Cl2N4O2S/c20-13-5-3-6-14(8-13)23-18(27)25-19-24-15(11-28-19)9-17(26)22-10-12-4-1-2-7-16(12)21/h1-8,11H,9-10H2,(H,22,26)(H2,23,24,25,27) |
InChI Key |
BUJOELDKMDGVTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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